molecular formula C10H11NO3S B1370329 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid CAS No. 921596-93-2

5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid

Cat. No.: B1370329
CAS No.: 921596-93-2
M. Wt: 225.27 g/mol
InChI Key: WMXRWGATDPMUQW-UHFFFAOYSA-N
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Description

5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a thiophene ring linked to a pyrrolidine moiety via a carbonyl group, creating a structure that is commonly explored in the development of pharmacologically active agents. Compounds with similar 5-oxopyrrolidine and thiophene scaffolds have demonstrated a wide range of significant biological activities, making them attractive templates for research . Specifically, such structures are frequently investigated for their potential in treating metabolic diseases. Research into analogous molecules has shown that pyrrolidine-carbonyl-thiophene derivatives can act as agonists for receptors like the Glucose-dependent insulinotropic receptor (GPR119), positioning them as potential candidates for the treatment of type 2 diabetes and obesity . The structural motifs present in this compound are also found in molecules studied for their promising anticancer and antimicrobial properties, particularly against multidrug-resistant bacterial strains such as Staphylococcus aureus . Researchers utilize this compound as a key synthetic intermediate or building block for constructing more complex molecular architectures. Its carboxylic acid functional group allows for further derivatization, enabling the creation of amides, esters, and other analogs for structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-9(11-5-1-2-6-11)7-3-4-8(15-7)10(13)14/h3-4H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXRWGATDPMUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627548
Record name 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921596-93-2
Record name 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme Summary

Reactants Conditions Product Notes
Thiophene-2-carboxylic acid + Pyrrolidine-1-carbonyl chloride Base (e.g., triethylamine), solvent (DCM), room temp to reflux This compound High yield, clean amidation

Amidation via Activated Carboxylic Acid Derivatives

Another preparation route involves the use of activated carboxylic acid derivatives such as acid chlorides or carbonyldiimidazole (CDI) activated esters:

  • Thiophene-2-carboxylic acid is first converted to its acid chloride or activated intermediate.
  • This intermediate is then reacted with pyrrolidine to form the amide bond.
  • The reaction is typically performed in aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or toluene.
  • Reaction temperatures range from ambient to about 80–110 °C depending on the reagents and solvent system.

This method benefits from the stability of activated intermediates and can be scaled up efficiently.

Process Highlights

Step Reagents/Conditions Outcome Remarks
Activation of thiophene-2-carboxylic acid Use of N,N-carbonyldiimidazole (CDI) in NMP/toluene Formation of activated intermediate Facilitates clean amidation
Amidation Addition of pyrrolidine, heating at 80–110 °C Formation of this compound High yield, suitable for scale-up

Synthetic Routes Involving Ester Intermediates

In some cases, methyl esters of thiophene-2-carboxylic acid derivatives are first prepared and then subjected to amidation:

  • Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate can be synthesized by condensation of methyl thiophene-2-carboxylate with pyrrolidine-1-carbonyl chloride.
  • This ester intermediate can be hydrolyzed under acidic or basic conditions to yield the free acid, this compound.
  • This two-step method allows for better control of reaction conditions and purification.

This approach is valuable when direct amidation of the acid is less efficient or when ester intermediates are more readily available.

Table: Ester Route Summary

Step Reagents/Conditions Product Notes
Esterification Thiophene-2-carboxylic acid + Methanol + Acid catalyst Methyl thiophene-2-carboxylate Common esterification
Amidation Methyl ester + Pyrrolidine-1-carbonyl chloride + base Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate Clean amidation
Hydrolysis Acid or base hydrolysis This compound Final deprotection to acid

Research Findings and Optimization Notes

  • The amidation reaction is sensitive to the choice of base and solvent; tertiary amines like triethylamine or collidine are preferred to minimize side reactions.
  • Reaction temperature control is critical to avoid decomposition or side product formation.
  • Stoichiometric ratios of reagents affect yield; typically, a slight excess of the acid chloride or activated intermediate ensures complete conversion.
  • Purification is usually achieved by recrystallization or chromatographic methods depending on scale.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct condensation with acid chloride Thiophene-2-carboxylic acid + Pyrrolidine-1-carbonyl chloride + base Room temp to reflux, organic solvent Simple, high yield Requires acid chloride precursor
Amidation via activated intermediates Thiophene-2-carboxylic acid + CDI + Pyrrolidine 80–110 °C, aprotic solvent Scalable, stable intermediates Requires activation step
Ester intermediate route Methyl thiophene-2-carboxylate + Pyrrolidine-1-carbonyl chloride + base, then hydrolysis Two-step, mild conditions Controlled, versatile Additional hydrolysis step

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

While "5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid" is not directly discussed in the search results, information on related compounds can provide insight into its potential applications.

Here's what the search results suggest regarding the applications of related compounds:

5-(Pyrrolidine-1-carbonyl)thiophene-2-carbohydrazide:

  • Medicinal Chemistry Explored as a potential antimicrobial and anticancer agent due to its ability to interact with biological targets.
  • Material Science Its structural properties make it a candidate for developing organic semiconductors and advanced materials.
  • Biological Studies Used to understand its interaction with enzymes and receptors, potentially contributing to the development of new therapeutic agents.

5-Oxopyrrolidine Derivatives:

  • 5-oxopyrrolidine derivatives are considered attractive scaffolds for developing anticancer and antimicrobial compounds that target multidrug-resistant Gram-positive pathogens .
  • Some derivatives have demonstrated anticancer activity against A549 cells (human lung adenocarcinoma) .
  • Certain derivatives exhibit promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid .

Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate:

  • Has potential applications in pharmaceuticals because of its unique structure.
  • Its specific combination of functional groups may impart unique pharmacological properties compared to its analogs.

Thiophene-arylamide Derivatives:

  • Thiophene-arylamide derivatives have shown potent in vitro activity against both drug-susceptible and drug-resistant tuberculosis strains while retaining potent DprE1 inhibition .

Pyrrolidine-2-carboxylic acid hydrazide derivatives:

  • May be useful in therapeutic and/or prophylactic treatment of myocardial ischaemia, congestive heart failure, arrhythmia, hypertension, pulmonary hypertension, asthma, cerebral vasospasm, subarachnoid haemorrhage, pre-eclampsia, kidney diseases, atherosclerosis, Buerger's disease, Takayasu's arthritis, diabetic complications, lung cancer, prostatic cancer, gastrointestinal disorders, endotoxic shock and septicaemia, and for wound healing and control of menstruation, glaucoma, diseases associated with cytostatic, ophthalmological, and cerebroprotective indications, and organ protection .
  • May be used for the inhibition of zinc hydrolase activity .

Mechanism of Action

The mechanism of action of 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid involves its interaction with various molecular targets. The pyrrolidine ring can interact with biological receptors, while the thiophene ring can participate in electronic interactions. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid and related thiophene derivatives:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Hydrogen Bond Acceptors/Donors
This compound C₁₀H₁₁NO₃S 225.26* ~0.1* Pyrrolidine-1-carbonyl Acceptors: 4; Donors: 2
5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid () C₁₁H₁₆N₂O₂S 240.32 0.47 4-Aminopiperidine methyl Acceptors: 5; Donors: 3
5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid () C₁₀H₁₅N₂O₂S·2HCl 283.22 (salt) - Piperazine methyl (dihydrochloride) Acceptors: 6; Donors: 4 (salt)
Thiophene-2-carboxylic acid () C₅H₄O₂S 128.15 1.02† Parent compound Acceptors: 2; Donors: 1
5-(Methoxycarbonyl)thiophene-2-carboxylic acid () C₇H₆O₄S 186.18 0.85† Methoxycarbonyl Acceptors: 4; Donors: 1
5-Fluoro-1-benzothiophene-2-carboxylic acid () C₉H₅FO₂S 196.20 2.30† Fluorine, benzothiophene Acceptors: 2; Donors: 1

*Estimated values based on structural analogs.

Key Observations:
  • Polarity and Solubility : The carbonyl linker in the target compound enhances polarity compared to methyl-linked analogs (e.g., ), likely reducing logP and improving aqueous solubility. The dihydrochloride salt in further increases solubility .
  • Hydrogen Bonding: The pyrrolidine carbonyl group increases hydrogen-bond acceptors (4 vs.
  • Steric Effects : Piperazine and piperidine rings () introduce bulkier substituents than pyrrolidine, which may influence steric interactions in enzyme pockets.
Antioxidant and Receptor Modulation
  • Pyrrolidine-containing derivatives (e.g., ) exhibit antioxidant activity, attributed to the electron-donating nature of the pyrrolidine ring and its ability to stabilize free radicals. The target compound’s carbonyl group may further modulate redox properties .
  • highlights a prostaglandin E2 receptor agonist with a pyrrolidine-thiophene scaffold, suggesting that similar compounds could target G-protein-coupled receptors (GPCRs) .

Biological Activity

5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H11NO2S. The compound features a thiophene ring, a pyrrolidine moiety, and a carboxylic acid functional group. Its synthesis typically involves the reaction of pyrrolidine derivatives with thiophene-2-carboxylic acid under controlled conditions to yield the desired product.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound using various cancer cell lines. Notably, it has shown promising results against A549 human lung adenocarcinoma cells.

Key Findings:

  • Cytotoxicity: In vitro assays revealed that compounds similar to this compound significantly reduced the viability of A549 cells when compared to standard chemotherapeutics like cisplatin. The compound's structure-dependence indicates that modifications can enhance its potency against cancer cells while minimizing toxicity to normal cells .
  • Mechanism of Action: The proposed mechanism involves interaction with specific molecular targets in cancer cells, leading to apoptosis. The presence of the carboxylic acid group is crucial for binding and modulating enzyme activity related to cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens.

Key Findings:

  • Efficacy Against Resistant Strains: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This suggests its potential as a lead compound for developing new antibiotics .
  • Broad-Spectrum Activity: The compound has also demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Study on Anticancer Properties

A study conducted on a series of pyrrolidine derivatives, including this compound, assessed their cytotoxic effects on A549 cells. The findings indicated that the compound reduced cell viability significantly at concentrations as low as 100 µM. Comparative analysis with other known anticancer agents highlighted its superior efficacy in certain structural modifications .

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against clinically significant pathogens. The results showed that the compound was effective against carbapenem-resistant Klebsiella pneumoniae and Escherichia coli, reinforcing its potential as an alternative treatment option for infections caused by multidrug-resistant bacteria .

Q & A

Q. What are the common synthetic routes for 5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid, and what are their key reaction conditions?

  • Methodological Answer: Synthesis typically involves functionalizing a thiophene-2-carboxylic acid precursor. One approach is coupling pyrrolidine-1-carbonyl groups via amidation or nucleophilic substitution. For example, thiophene-2-carboxylic acid derivatives can be synthesized using ester intermediates (e.g., dimethyl thiophene-2,5-dicarboxylate) followed by selective hydrolysis and coupling reactions . Key conditions include:
  • Temperature control : Reactions often proceed at 60–80°C in polar aprotic solvents (e.g., DMF, THF).
  • Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation.
  • Protecting groups : Carboxylic acid groups may require protection (e.g., methyl esters) to avoid side reactions during pyrrolidine coupling .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers focus on?

  • Methodological Answer:
  • NMR Spectroscopy :
  • ¹H NMR : Look for thiophene ring protons (δ 6.8–7.5 ppm) and pyrrolidine protons (δ 1.8–3.5 ppm). The carboxylic acid proton may appear as a broad peak (δ 10–13 ppm) if not deprotonated .
  • ¹³C NMR : Carboxylic acid carbonyl (δ 165–170 ppm) and pyrrolidine carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy : Strong absorption bands for C=O (1650–1750 cm⁻¹) and O–H (2500–3300 cm⁻¹, broad) .
  • X-ray Crystallography : Resolves planar thiophene-carboxylic acid alignment and hydrogen-bonded dimer formation (O–H⋯O interactions) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer:
  • Chemical Stability : Stable under inert atmospheres but degrades in the presence of strong oxidizers (e.g., peroxides) or bases, producing CO, CO₂, and sulfur oxides .
  • Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields of this compound?

  • Methodological Answer: Yield discrepancies often arise from:
  • Purity of starting materials : Use HPLC to verify thiophene-2-carboxylic acid precursors (≥98% purity recommended) .
  • Reaction monitoring : Employ TLC (silica gel, ethyl acetate/hexane eluent) or in-situ IR to track intermediate formation.
  • Byproduct analysis : LC-MS identifies side products (e.g., over-oxidized thiophene rings or unreacted pyrrolidine) .

Q. What strategies optimize regioselective introduction of the pyrrolidine carbonyl group onto the thiophene ring?

  • Methodological Answer:
  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance electrophilic substitution at the 2-position .
  • Metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization, though this requires pre-halogenated thiophenes .
  • Computational modeling : DFT calculations predict favorable reaction pathways and transition states for regioselectivity .

Q. How do intermolecular interactions in this compound derivatives influence crystal packing and material properties?

  • Methodological Answer:
  • Hydrogen bonding : Carboxylic acid dimers (O–H⋯O, ~2.6 Å) create layered structures, enhancing thermal stability .
  • π-π stacking : Thiophene rings align with dihedral angles <5°, facilitating charge transfer in electronic materials .
  • Table : Key crystallographic parameters from representative studies:
Space Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Reference
P21/c7.31211.249.87690.0798.2

Q. What advanced analytical methods resolve decomposition pathways of this compound under oxidative conditions?

  • Methodological Answer:
  • TGA-MS : Identifies volatile decomposition products (e.g., SO₂ at 200–300°C) .
  • EPR Spectroscopy : Detects radical intermediates formed during oxidation.
  • In-situ Raman : Monitors real-time structural changes in the thiophene ring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid
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5-(Pyrrolidine-1-carbonyl)thiophene-2-carboxylic acid

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